molecular formula C14H16N2O3 B11273713 4-hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11273713
M. Wt: 260.29 g/mol
InChI Key: VIZHGWHLXLRVMD-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and quinoline nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or receptors, making it a promising candidate for treating diseases like cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. Additionally, it may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolone: Shares the quinoline core but lacks the N-methyl and propyl groups.

    Nalidixic Acid: A quinolone antibiotic with a similar core structure but different functional groups.

    Ciprofloxacin: Another quinolone antibiotic with a fluorine atom and piperazine ring.

Uniqueness

4-Hydroxy-N-methyl-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-hydroxy-N-methyl-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-3-8-16-10-7-5-4-6-9(10)12(17)11(14(16)19)13(18)15-2/h4-7,17H,3,8H2,1-2H3,(H,15,18)

InChI Key

VIZHGWHLXLRVMD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC)O

Origin of Product

United States

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